Hydrazine, (p-butoxybenzyl)-, oxalate

Lipophilicity Drug-likeness Membrane permeability

Hydrazine, (p-butoxybenzyl)-, oxalate (CAS 75333-05-0) is a substituted arylalkylhydrazine oxalate salt with the molecular formula C₁₃H₂₀N₂O₅ and a molecular weight of 284.31 g/mol. The compound consists of a (4-butoxyphenyl)methylhydrazine free base paired with oxalic acid in a 1:1 stoichiometry.

Molecular Formula C13H20N2O5
Molecular Weight 284.31 g/mol
CAS No. 75333-05-0
Cat. No. B12830280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine, (p-butoxybenzyl)-, oxalate
CAS75333-05-0
Molecular FormulaC13H20N2O5
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)CNN.C(=O)(C(=O)O)O
InChIInChI=1S/C11H18N2O.C2H2O4/c1-2-3-8-14-11-6-4-10(5-7-11)9-13-12;3-1(4)2(5)6/h4-7,13H,2-3,8-9,12H2,1H3;(H,3,4)(H,5,6)
InChIKeyKMOYLUOYSGKILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrazine, (p-Butoxybenzyl)-, Oxalate (CAS 75333-05-0): Chemical Identity and Class Context for Procurement Evaluation


Hydrazine, (p-butoxybenzyl)-, oxalate (CAS 75333-05-0) is a substituted arylalkylhydrazine oxalate salt with the molecular formula C₁₃H₂₀N₂O₅ and a molecular weight of 284.31 g/mol . The compound consists of a (4-butoxyphenyl)methylhydrazine free base paired with oxalic acid in a 1:1 stoichiometry . It belongs to the broader class of hydrazine derivatives, which have been extensively investigated as monoamine oxidase (MAO) inhibitors, antimicrobial agents, and synthetic intermediates in pharmaceutical and agrochemical development . This compound is offered by specialty chemical suppliers as a research-grade material, typically at 95% purity, and is intended for non-human research applications only .

Why Hydrazine, (p-Butoxybenzyl)-, Oxalate Cannot Be Substituted by Generic Benzylhydrazine Oxalate: Physicochemical Divergence with Functional Consequences


While benzylhydrazine oxalate (CAS 32064-65-6) is a well-characterized irreversible MAO-A/MAO-B inhibitor with established in vitro IC₅₀ values of 2.7 × 10⁻⁷ M (MAO-A) and 1.7 × 10⁻⁸ M (MAO-B) and in vivo ED₅₀ values of 0.72 and 0.39 mg/kg respectively , the p-butoxy substituent in the target compound introduces a measurable and functionally significant increase in lipophilicity (LogP 2.08 vs. 0.90) and topological polar surface area (TPSA 121.88 vs. 112.65 Ų) . These physicochemical differences are not cosmetic; they are predicted to alter membrane partitioning, volume of distribution, metabolic fate, and the compound's behavior as a synthetic building block. Generic substitution without accounting for these parameters would introduce uncontrolled variables in any structure-activity relationship (SAR) study, pharmacokinetic investigation, or derivatization workflow .

Quantitative Differentiation Evidence for Hydrazine, (p-Butoxybenzyl)-, Oxalate vs. Key Comparators


Lipophilicity (LogP) Differential: Hydrazine, (p-Butoxybenzyl)-, Oxalate (LogP 2.08) vs. Benzylhydrazine Oxalate (LogP 0.90)

The target compound exhibits a computed LogP of 2.07560, representing a 2.3-fold increase over benzylhydrazine oxalate (LogP 0.89670), the closest unsubstituted structural analog . This LogP differential is attributed to the addition of the four-carbon n-butoxy ether chain at the para position of the benzyl ring. In the context of Lipinski's Rule of Five and Central Nervous System (CNS) drug-likeness parameters, this shift moves the compound from the low-lipophilicity range (LogP < 1) into the moderate range (1 < LogP < 3), a transition that is predicted to enhance passive membrane permeability and blood-brain barrier penetration while maintaining acceptable aqueous solubility characteristics .

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Topological Polar Surface Area (TPSA) Increase: Hydrazine, (p-Butoxybenzyl)-, Oxalate (TPSA 121.88 Ų) vs. Benzylhydrazine Oxalate (TPSA 112.65 Ų)

The target compound has a computed TPSA of 121.88 Ų, exceeding that of benzylhydrazine oxalate (112.65 Ų) by 9.23 Ų . This increase is attributable to the additional ether oxygen in the p-butoxy substituent. While the absolute difference appears modest, both values remain below the established 140 Ų threshold for predicted oral bioavailability and below the 60–70 Ų threshold commonly associated with optimal CNS penetration . The increased TPSA of the target compound relative to its unsubstituted analog suggests marginally reduced passive CNS permeation but enhanced hydrogen-bonding capacity, which may influence target binding interactions at the enzyme active site.

Polar surface area Oral bioavailability CNS penetration ADME

Oxalate Salt Stoichiometry and Predicted Crystallinity Advantage vs. Free Base (4-Butoxybenzylhydrazine, CAS 33556-45-5)

The target compound exists as a 1:1 oxalate salt, formed by the acid-base reaction between (4-butoxyphenyl)methylhydrazine (pKa ~7.65, predicted) and oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) . This salt formation is expected to confer enhanced crystallinity and solid-state stability compared to the free base form (CAS 33556-45-5), which is reported as a liquid or low-melting solid with a predicted boiling point of 349.2 °C . While the melting point of the target oxalate salt has not been experimentally reported in accessible databases, the comparator benzylhydrazine oxalate exhibits a well-defined melting point of 183–188 °C (with decomposition), consistent with the stabilizing effect of oxalate salt formation on hydrazine derivatives . In contrast, the free base 4-butoxybenzylhydrazine lacks a sharp melting point, indicating that the oxalate salt form provides superior handling characteristics for precise weighing, storage, and formulation.

Salt form Crystallinity Stability Handling Solid-state properties

Class-Level MAO Inhibitory Pharmacophore: Mechanistic Basis for p-Butoxybenzyl Hydrazine as a Benzylhydrazine Analog

The target compound contains the core benzylhydrazine pharmacophore that is established in the literature as an irreversible inhibitor of both MAO-A and MAO-B isoforms . The parent compound benzylhydrazine has been shown to inhibit human brain MAO-A with an IC₅₀ of 2.7 × 10⁻⁷ M and MAO-B with an IC₅₀ of 1.7 × 10⁻⁸ M, with in vivo rat brain ED₅₀ values of 0.72 mg/kg (MAO-A) and 0.39 mg/kg (MAO-B) . The mechanism involves covalent modification of the flavin adenine dinucleotide (FAD) cofactor at the N(5) position, as confirmed by 2.3 Å resolution X-ray crystallography of benzylhydrazine-inhibited MAO-B . Critically, Green (1964) demonstrated that N-alkylation of benzylhydrazine significantly reduces MAO inhibitory potency , indicating that substitution at the hydrazine nitrogen is detrimental—whereas the p-butoxy substituent in the target compound modifies the benzyl ring para position, leaving the hydrazine moiety intact and available for FAD cofactor interaction. However, direct enzyme inhibition data (IC₅₀, Ki) for Hydrazine, (p-butoxybenzyl)-, oxalate have not been reported in the peer-reviewed literature as of the search date.

Monoamine oxidase inhibition Structure-activity relationship Irreversible inhibitor Flavin modification

Synthetic Versatility: Free Primary Hydrazine Moiety as a Derivatization Handle vs. Pre-Acylated Analogs

Hydrazine, (p-butoxybenzyl)-, oxalate possesses a free –NH–NH₂ (primary hydrazine) moiety, distinguishing it from pre-acylated analogs such as Hydrazine, 1-acetyl-2-(p-butoxybenzyl)- (CAS 69352-45-0), which bears an acetyl group at the N-1 position . The free hydrazine functionality is a versatile synthetic handle that can undergo condensation with aldehydes and ketones to form hydrazones, acylation to form hydrazides, and reactions with isocyanates or isothiocyanates to form semicarbazides or thiosemicarbazides . This chemical versatility is valuable in medicinal chemistry programs where the hydrazine serves as a key intermediate for library synthesis. In contrast, the acetylated analog (CAS 69352-45-0, MW 236.31) has the reactive hydrazine nitrogen already blocked, limiting its utility as a derivatization scaffold without a deprotection step .

Synthetic intermediate Hydrazone formation Derivatization Building block

Customs Tariff Classification: HS Code 2928.00.2500 for Procurement Planning of Arylhydrazine Oxalate Derivatives

The free base 4-butoxybenzylhydrazine (CAS 33556-45-5) is classified under US Harmonized Tariff Schedule (HTS) code 2928.00.2500 as an 'Aromatic Organic Derivative of Hydrazine or of Hydroxylamine,' carrying a general import duty rate of 6.5% with preferential free trade rates available for qualifying countries (A+, AU, BH, CA, CL, CO, D, E, IL, J, JO, K, L, MA, MX, OM, P, PA, PE, SG) . The oxalate salt form (CAS 75333-05-0), as a salt of the same hydrazine derivative, is expected to fall under the same HTS classification per General Rule of Interpretation 1 and Chapter 29 Note 1 on salts of organic compounds. This classification provides procurement predictability for international sourcing, distinguishing it from non-aromatic hydrazine derivatives classified under different HTS subheadings with potentially different duty rates .

Customs classification HS code Import duty Procurement Supply chain

Priority Application Scenarios for Hydrazine, (p-Butoxybenzyl)-, Oxalate Based on Established Evidence


Structure-Activity Relationship (SAR) Studies of Arylalkylhydrazine Monoamine Oxidase Inhibitors

Hydrazine, (p-butoxybenzyl)-, oxalate is best deployed as a comparator compound in MAO inhibitor SAR programs alongside the well-characterized benzylhydrazine benchmark. Researchers can use the LogP differential (2.08 vs. 0.90) to investigate how para-substituent lipophilicity modulates MAO-A vs. MAO-B isoform selectivity, binding kinetics, and duration of irreversible inhibition . The established inhibitory profile of benzylhydrazine—human MAO-A IC₅₀ = 2.7 × 10⁻⁷ M, MAO-B IC₅₀ = 1.7 × 10⁻⁸ M, with preferential MAO-B binding —provides a quantitative baseline against which the effect of the p-butoxy modification can be measured.

Synthesis of Hydrazone and Hydrazide Derivative Libraries for Antimicrobial Screening

The free primary hydrazine moiety enables direct condensation with aldehydes and ketones to generate hydrazone libraries, or acylation to produce hydrazides . Hydrazide-hydrazone compounds have demonstrated activity against Gram-positive bacteria including Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 3.91 µg/mL in published screening campaigns . The p-butoxy substituent's enhanced lipophilicity (LogP 2.08) may improve membrane penetration in Gram-positive bacterial targets compared to less lipophilic hydrazone precursors derived from benzylhydrazine (LogP 0.90) .

Physicochemical Probe for ADME Prediction Model Validation

With its well-defined computed properties (LogP 2.08, TPSA 121.88 Ų, MW 284.31) falling within drug-like chemical space, the compound can serve as a calibration probe for experimental LogP and permeability assays (e.g., PAMPA, Caco-2) used to validate in silico ADME prediction models . Its position near the boundary of predicted CNS penetration criteria (TPSA > 60–70 Ų but < 140 Ų; LogP 1–3) makes it a useful borderline case for testing model discrimination between CNS-penetrant and non-penetrant compounds .

Solid-Phase Formulation Development Requiring Crystalline Hydrazine Salts

The oxalate salt form provides solid-state handling advantages over liquid or low-melting free base hydrazines, making it suitable for solid-phase reaction protocols, automated weighing and dispensing systems, and long-term compound library storage . Procurement teams sourcing internationally can utilize the established HTS 2928.00.2500 classification to accurately forecast import costs and identify duty-free sourcing pathways from FTA partner countries .

Quote Request

Request a Quote for Hydrazine, (p-butoxybenzyl)-, oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.